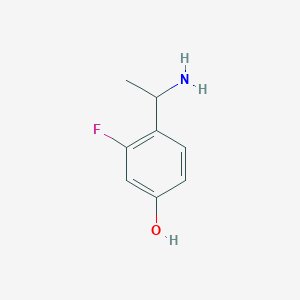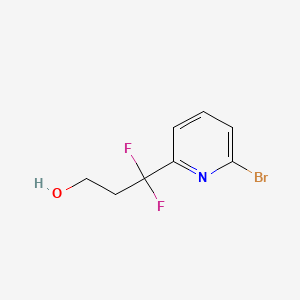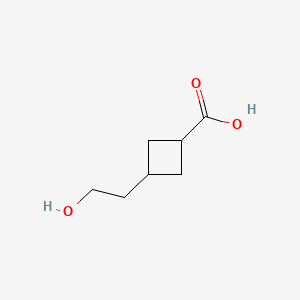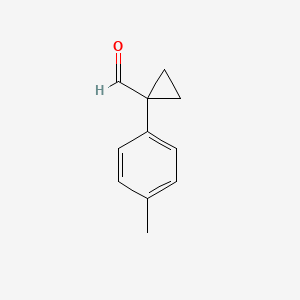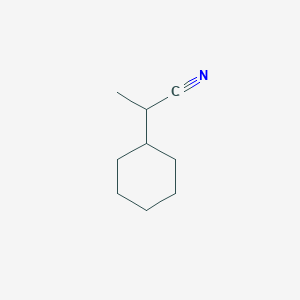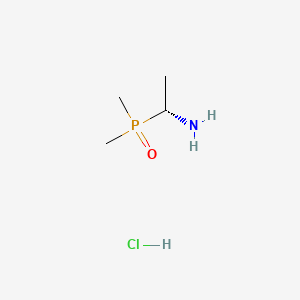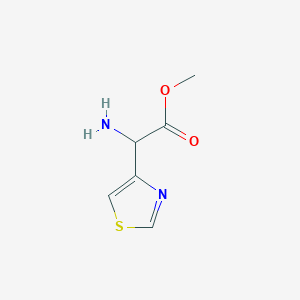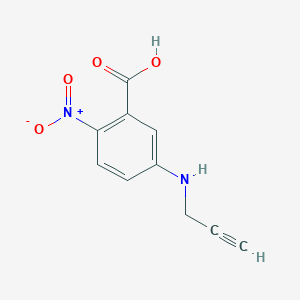![molecular formula C10H13N3O2 B15316103 Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate](/img/structure/B15316103.png)
Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate is a heterocyclic compound with a bicyclic structure. It is part of the pyrido[4,3-D]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate typically involves the condensation of pyridine and pyrimidine derivatives. One common method includes the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines . The reaction conditions often involve the use of solvents like ethanol and catalysts such as trifluoromethanesulfonic anhydride .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Trifluoromethanesulfonic anhydride, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[4,3-D]pyrimidine derivatives with additional oxygen functionalities, while reduction could lead to more saturated analogs .
Applications De Recherche Scientifique
Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
- 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
- 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
Uniqueness
Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate is unique due to its specific ethyl ester functional group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
Propriétés
Formule moléculaire |
C10H13N3O2 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
ethyl 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H13N3O2/c1-2-15-10(14)9-12-6-7-5-11-4-3-8(7)13-9/h6,11H,2-5H2,1H3 |
Clé InChI |
VBFMWGCWTSTHML-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=C2CNCCC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


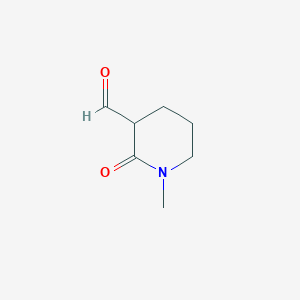
![1-[3-Fluoro-4-(propan-2-yloxy)phenyl]methanaminehydrochloride](/img/structure/B15316024.png)

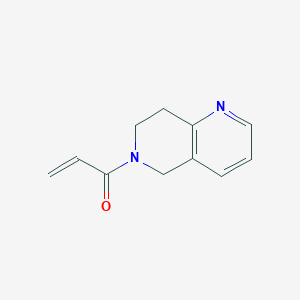
![2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)aceticacid](/img/structure/B15316034.png)
